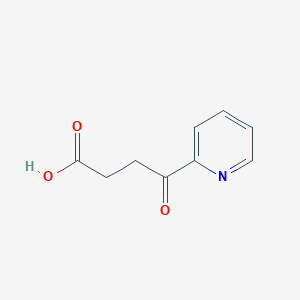

4-Oxo-4-(2-pyridyl)butyric acid

Descripción

Contextual Significance in Organic Synthesis and Heterocyclic Chemistry

The significance of 4-Oxo-4-(2-pyridyl)butyric acid in organic synthesis lies in its bifunctional nature. The presence of both a carboxylic acid and a ketone group allows for a diverse range of chemical reactions. The carboxylic acid moiety can undergo esterification, amidation, and other related transformations, while the ketone group is susceptible to nucleophilic attack, reduction, and condensation reactions. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of organic compounds.

In the specialized field of heterocyclic chemistry, this compound serves as a key intermediate for the synthesis of various nitrogen-containing ring systems. The pyridine (B92270) ring itself is a fundamental heterocyclic motif found in numerous natural products and pharmaceutical agents. The keto-acid side chain provides the necessary functionality for cyclization reactions, leading to the formation of fused or substituted heterocyclic structures. For instance, the 1,4-dicarbonyl relationship between the ketone and the carboxylic acid (or its derivative) is a classic precursor for the construction of five- and six-membered rings.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound and its analogues primarily focuses on several key areas:

Development of Efficient Synthetic Methodologies: Researchers are continually exploring novel and improved methods for the synthesis of pyridyl-substituted keto acids. A common approach involves the Friedel-Crafts acylation of pyridine derivatives with dicarboxylic acid anhydrides, such as succinic anhydride (B1165640). However, the electron-deficient nature of the pyridine ring can make this reaction challenging, necessitating the investigation of various catalysts and reaction conditions to achieve satisfactory yields.

Exploration of its Role as a Synthetic Building Block: A significant portion of research is dedicated to utilizing this compound as a scaffold for the synthesis of more complex molecules. This includes its conversion into various heterocyclic systems, such as pyridazines, through condensation reactions with hydrazine (B178648) and its derivatives. The resulting heterocyclic compounds are often screened for potential biological activities.

Investigation of its Chemical Reactivity: Understanding the reactivity of the different functional groups within the molecule is crucial for its effective application in synthesis. Studies may involve investigating the selective transformation of either the ketone or the carboxylic acid group, as well as the influence of the pyridine ring on the reactivity of the side chain.

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 5768-27-4 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Solid |

| Melting Point | 89-92 °C arctomsci.com |

Research Findings on Synthesis and Applications

While specific, in-depth research articles solely focused on this compound are not abundant in publicly available literature, the general principles of synthesizing and utilizing such keto-acids are well-established.

One of the primary synthetic routes to this class of compounds is the Friedel-Crafts acylation . This involves the reaction of a pyridine derivative with succinic anhydride in the presence of a Lewis acid catalyst. The reaction introduces the 4-oxobutanoic acid side chain onto the pyridine ring.

The utility of 4-oxo-γ-keto acids in the synthesis of pyridazinones is a well-documented area of heterocyclic chemistry. The general reaction scheme involves the condensation of the keto-acid with hydrazine hydrate (B1144303). This reaction proceeds via the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone.

The resulting pyridazine (B1198779) ring system is a common scaffold in medicinal chemistry, and derivatives have been investigated for a range of biological activities. The specific properties of the pyridazine would be influenced by the presence of the pyridyl substituent.

Structure

3D Structure

Propiedades

IUPAC Name |

4-oxo-4-pyridin-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJOHUNVFCNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375083 | |

| Record name | 4-Oxo-4-(2-pyridyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-27-4 | |

| Record name | 4-Oxo-4-(2-pyridyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5768-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Oxo 4 2 Pyridyl Butyric Acid

Established Synthetic Routes to the Core Structure

The formation of the 4-oxo-4-(aryl)butyric acid scaffold is a well-documented process in organic synthesis, with primary methods including nucleophilic acyl substitution and Friedel-Crafts acylation.

Nucleophilic acyl substitution represents a fundamental strategy for the synthesis of 4-Oxo-4-(2-pyridyl)butyric acid. This approach typically involves the reaction of a nucleophilic pyridine-containing reagent with an appropriate four-carbon electrophilic synthon, such as succinic anhydride (B1165640) or its derivatives.

The general mechanism for nucleophilic acyl substitution proceeds in two steps: nucleophilic addition followed by elimination. In the context of this synthesis, a strong nucleophile attacks the carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by eliminating a leaving group. For the reaction to be favorable, the incoming nucleophile should generally be a stronger base than the leaving group.

One plausible, though not explicitly detailed in the provided literature, chemoselective pathway involves the use of a 2-pyridyl organometallic reagent, such as 2-pyridyl lithium or a 2-pyridyl Grignard reagent. This potent nucleophile would selectively attack one of the carbonyl carbons of succinic anhydride. The subsequent ring-opening of the anhydride, followed by an acidic workup, would yield the desired product, this compound. The chemoselectivity arises from the targeted attack on the acyl carbon, leaving the ester group of the intermediate intact until the final workup step.

A prominent and widely used method for synthesizing related 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acid anhydride and a Lewis acid catalyst.

A well-established example is the synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid, prepared by the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride, catalyzed by aluminum chloride (AlCl₃). Similarly, 4-oxo-4-phenyl butanoic acid can be synthesized via a Friedel-Crafts reaction between benzene (B151609) and succinic anhydride.

Adapting this method for this compound would involve the reaction of pyridine (B92270) with succinic anhydride. However, this presents a significant challenge: the basic nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This coordination deactivates the pyridine ring, making it less susceptible to electrophilic attack. Overcoming this requires carefully selected reaction conditions or the use of modified pyridine substrates.

Table 1: Example of Friedel-Crafts Acylation for a 4-Oxo-Butyric Acid Analogue

| Product | Reactants | Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Toluene and Succinic Anhydride | Aluminium chloride | Friedel–Crafts acylation | |

| 4-Oxo-4-phenyl butanoic acid | Benzene and Succinic Anhydride | Anhydrous aluminium chloride | Friedel–Crafts acylation |

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of chiral molecules is critical in many chemical and pharmaceutical applications. This compound does not possess a stereocenter in its core structure, making enantioselective synthesis irrelevant for the parent compound. However, derivatives or analogues of this compound could be chiral. For instance, substitution at the butyric acid chain could create a chiral center.

While the reviewed literature does not provide specific examples for the enantioselective synthesis of chiral analogues of this compound, general methodologies for preparing chiral β-hydroxy acids could be adapted. For example, the enantioselective reduction of the keto group in this compound would lead to the formation of chiral 4-hydroxy-4-(2-pyridyl)butyric acid. This could be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. An efficient enantiospecific synthesis of (R)-(-)-γ-amino-β-hydroxybutyric acid (GABOB), a neuromodulator, has been described starting from (+)-tartaric acid, showcasing a strategy for creating chiral butyric acid derivatives.

Preparation of Related 4-Oxo-Butyric Acid Analogues and Intermediates

The synthetic principles applied to this compound are broadly applicable to a range of related analogues. The literature describes several methods for preparing these structurally similar compounds, which are often valuable as intermediates in the synthesis of more complex molecules.

Key methodologies include:

Friedel-Crafts Acylation : As previously discussed, this is a powerful tool for linking aromatic and heteroaromatic rings to a 4-oxobutanoic acid chain.

Aldol (B89426) Condensation : Microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid provides a route to (E)-4-oxo-4-arylbut-2-enoic acids, which are unsaturated precursors to the target structures.

Michael Addition : The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) proceeds via a Michael-type addition to yield 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid.

Table 2: Synthesis of Various 4-Oxo-Butyric Acid Analogues

| Analogue/Intermediate | Precursors | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid |

Chemical Reactivity and Mechanistic Studies of 4 Oxo 4 2 Pyridyl Butyric Acid

Exploration of Ketone Functionality Reactivity

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and reduction reactions. Its proximity to the pyridine (B92270) ring influences its reactivity.

Reduction Reactions and Product Characterization

The ketone moiety of 4-oxo-γ-arylbutyric acids is readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation. For instance, in a related compound, 4-oxo-4-(3-pyridyl)butanoic acid, the keto group is quantitatively converted to a hydroxyl group using NaBH₄ in urine samples for analytical purposes. nih.gov This suggests a similar reaction would occur with the 2-pyridyl isomer, yielding 4-hydroxy-4-(2-pyridyl)butyric acid.

Studies on 4-aryl-4-oxoesters have shown that reduction with NaBH₄ in methanol (B129727) can lead to the reduction of both the ketone and the ester functionalities, resulting in the formation of 1-aryl-1,4-butanediols. nih.gov However, when the aryl group is replaced with an alkyl group, only the ketone is selectively reduced, leading to the formation of a γ-lactone. nih.gov Given the aromatic nature of the pyridine ring, the reduction of 4-Oxo-4-(2-pyridyl)butyric acid with NaBH₄ is expected to primarily yield 4-hydroxy-4-(2-pyridyl)butyric acid. The use of stronger reducing agents, such as lithium aluminum hydride (LAH), would likely reduce both the ketone and the carboxylic acid to the corresponding diol.

Table 1: Expected Products from the Reduction of this compound

| Reagent | Expected Major Product |

| Sodium Borohydride (NaBH₄) | 4-hydroxy-4-(2-pyridyl)butyric acid |

| Lithium Aluminum Hydride (LAH) | 4-(2-pyridyl)butane-1,4-diol |

Oxidation Processes and Reaction Kinetics

Information on the direct oxidation of the side chain of this compound is limited in publicly available literature. However, studies on the oxidation of pyridine and its derivatives provide insights into the potential reactivity of the pyridine ring itself. For example, the oxidation of pyridine by Caro's acid (peroxomonosulfuric acid) can be catalyzed by ketones to form pyridine-1-oxide. mdma.ch The reaction kinetics are first-order with respect to the ketone catalyst. mdma.ch This indicates that under certain oxidative conditions, the nitrogen atom of the pyridine ring in this compound could be oxidized.

The oxidation of the butanoic acid side chain would likely require more vigorous conditions and could potentially lead to the cleavage of the carbon-carbon bonds. The kinetics of such a reaction would be influenced by the nature of the oxidant and the reaction conditions.

Condensation Reactions and Heterocyclic Formation

The ketone functionality of this compound is a key feature for the synthesis of various heterocyclic systems through condensation reactions. A notable example is the reaction with hydrazine (B178648) derivatives to form six-membered pyridazinone rings. A study on a similar compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, demonstrated its reaction with hydrazines to yield the corresponding pyridazinone derivatives. mdpi.com This suggests that this compound would react with hydrazine hydrate (B1144303) to form 6-(2-pyridyl)-4,5-dihydropyridazin-3(2H)-one.

Furthermore, the ketone can react with various active methylene (B1212753) compounds in aldol-type condensation reactions to generate new carbon-carbon bonds and potentially lead to the formation of other heterocyclic structures.

Carboxylic Acid Group Transformations

The carboxylic acid group is another versatile handle for chemical modification, allowing for the formation of esters, amides, and other derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted to its corresponding esters through Fischer esterification, reacting with an alcohol in the presence of a catalytic amount of strong acid. For instance, the methyl ester of the related 4-oxo-4-(3-pyridyl)butanoic acid has been synthesized by treatment with acidic methanol for analytical derivatization. nih.gov

Amidation of the carboxylic acid can be achieved by reacting it with an amine. This reaction is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. A general and environmentally friendly method for amidation involves the use of boric acid as a catalyst, which has been shown to be effective for a wide range of carboxylic acids and amines. orgsyn.org This method would likely be applicable to this compound for the synthesis of various amide derivatives.

Table 2: Common Derivatives of the Carboxylic Acid Group

| Derivative | Reagents |

| Methyl Ester | Methanol, H₂SO₄ (catalytic) |

| Amide | Amine, Boric Acid (catalytic) |

Derivatization for Advanced Syntheses

The dual functionality of this compound makes it a valuable precursor for more complex molecules. The synthesis of the methyl ester of 4-(2-pyridyl)-4-oxo-2-butenoic acid highlights how the basic scaffold can be modified. prepchem.com This was achieved through a Wittig reaction of 2-(bromoacetyl)pyridine with carbomethoxymethylene triphenylphosphine. prepchem.com Such derivatives, with their extended conjugation and multiple reactive sites, are useful intermediates in the synthesis of more elaborate chemical structures, including pharmaceuticals and functional materials. The condensation reactions to form heterocyclic rings, as discussed in section 3.1.3, are also a significant pathway for creating advanced synthetic intermediates.

Pyridine Moiety Reactivity and Functionalization

Detailed studies specifically investigating the reactivity and functionalization of the pyridine moiety in this compound are not available in the current scientific literature. General principles of pyridine chemistry would suggest potential reactivity at the nitrogen atom (e.g., N-alkylation) and susceptibility of the ring to certain substitution reactions. The electron-withdrawing nature of the nitrogen atom generally deactivates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the 3- and 5-positions. Conversely, it activates the ring for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. However, without specific experimental data for this compound, any discussion on its specific reactivity patterns remains speculative.

Investigating Reaction Mechanisms through Kinetic and Thermodynamic Analyses

No kinetic or thermodynamic studies focused on the reactions of the pyridine moiety of this compound have been found. Such analyses are crucial for elucidating reaction mechanisms, determining rate-limiting steps, and understanding the energy profiles of chemical transformations. The absence of this data precludes a detailed discussion of the mechanistic pathways for the functionalization of the pyridine ring in this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Oxo 4 2 Pyridyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-oxo-4-(2-pyridyl)butyric acid, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

While specific spectral data for the 2-pyridyl isomer was not available in the searched literature, data for the related compound, 4-oxo-4-(3-pyridyl)butanoic acid, offers valuable insights into the expected chemical shifts and coupling patterns. In ¹H NMR spectra, one would anticipate signals corresponding to the protons on the pyridine (B92270) ring and the aliphatic butyric acid chain. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and multiplicities dictated by their positions relative to the nitrogen atom and the keto-butyric acid substituent. The methylene (B1212753) protons of the butyric acid chain would be expected in the upfield region, with the protons adjacent to the carbonyl group and the carboxylic acid group showing distinct chemical shifts due to the different electronic environments.

Similarly, ¹³C NMR spectroscopy would reveal distinct signals for each carbon atom in this compound. The carbonyl carbons of the ketone and carboxylic acid functionalities would be the most downfield-shifted signals. The carbons of the pyridine ring would appear in the aromatic region, while the aliphatic carbons of the butyric acid chain would be found at lower chemical shifts.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H-3 | ~7.5-7.7 | ~122-125 |

| Pyridine H-4 | ~7.8-8.0 | ~137-140 |

| Pyridine H-5 | ~7.3-7.5 | ~127-130 |

| Pyridine H-6 | ~8.6-8.8 | ~148-151 |

| CH₂ (adjacent to COOH) | ~2.7-2.9 | ~30-35 |

| CH₂ (adjacent to C=O) | ~3.2-3.4 | ~35-40 |

| Pyridine C-2 | - | ~152-155 |

| C=O (ketone) | - | ~198-202 |

| C=O (acid) | - | ~175-178 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (C₉H₉NO₃), the expected monoisotopic mass is approximately 179.05824 g/mol . ebi.ac.uk High-resolution mass spectrometry would confirm this exact mass, thereby verifying the elemental composition.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate molecular ions and fragment ions. A liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method has been developed for the analysis of the related isomer, 4-oxo-4-(3-pyridyl)butanoic acid, in human urine. acs.orgnih.gov This indicates that similar methodologies would be effective for the 2-pyridyl isomer.

The fragmentation pattern would likely involve characteristic losses. For instance, the loss of a water molecule (H₂O) from the carboxylic acid group is a common fragmentation pathway. Cleavage of the butyric acid chain, particularly alpha-cleavage adjacent to the carbonyl groups, would also be expected. The fragmentation of the pyridine ring would produce ions characteristic of the pyridine core.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 180.0655 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 162.0550 | Loss of water |

| [M-COOH+H]⁺ | 134.0706 | Loss of carboxyl group |

| [C₅H₄N-CO]⁺ | 106.0498 | Picolinoyl cation |

| [C₅H₅N]⁺ | 79.0420 | Pyridinium cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. Strong, sharp peaks would appear for the C=O stretching vibrations of the ketone and carboxylic acid groups, typically in the range of 1680-1760 cm⁻¹. The C=O of the aryl ketone is expected around 1685-1705 cm⁻¹, while the carboxylic acid C=O would appear around 1700-1725 cm⁻¹. The C-N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring and the carbonyl groups are the principal chromophores. The π → π* transitions of the aromatic pyridine ring would likely result in strong absorptions at shorter wavelengths (around 200-280 nm). The n → π* transition of the ketone carbonyl group would cause a weaker absorption band at a longer wavelength (typically >300 nm).

X-ray Crystallography and Polymorphism Studies of Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, studies on related structures, such as co-crystals involving pyridine derivatives and carboxylic acids, offer significant insights. researchgate.netnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in compounds containing both carboxylic acid and pyridine functionalities. researchgate.netrsc.org Different polymorphs can arise from variations in hydrogen bonding patterns, conformational differences in the flexible side chain, and different packing arrangements. researchgate.net These variations can lead to different physicochemical properties.

Supramolecular Interactions and Crystal Packing Analyses

The crystal structure of this compound would be stabilized by a network of non-covalent interactions. The most significant of these would be the O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. nih.gov

C-H···O hydrogen bonds: Interactions between the C-H bonds of the pyridine ring or the aliphatic chain and the oxygen atoms of the carbonyl groups.

C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-system of the pyridine ring of a neighboring molecule. mdpi.com

These varied interactions can lead to the formation of different supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks, which dictate the final crystal structure. researchgate.netmdpi.com The interplay of these non-covalent forces is fundamental to understanding the solid-state properties of this compound.

Computational and Theoretical Investigations of 4 Oxo 4 2 Pyridyl Butyric Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-Oxo-4-(2-pyridyl)butyric acid , DFT calculations would be employed to determine key electronic properties.

Electronic Structure: A primary goal of DFT studies is to map the electron density distribution, which governs the molecule's chemical behavior. Calculations would yield the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability. For a molecule like This compound , the electron density is expected to be concentrated around the electronegative oxygen and nitrogen atoms, as well as the aromatic pyridine (B92270) ring.

Reactivity Descriptors: From the electronic structure, various reactivity indices can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, studies on related pyridine derivatives often use DFT to understand nucleophilic and electrophilic tendencies. nih.gov The nitrogen atom of the pyridine ring and the carbonyl oxygen atoms would be identified as potential sites for electrophilic attack (protonation or coordination to metal ions), while regions of low electron density would be susceptible to nucleophilic attack.

Hypothetical DFT-Calculated Properties: A typical DFT study would generate data such as the total energy, dipole moment, and the energies of frontier orbitals. While specific values for This compound are not published, one can anticipate the type of data that would be presented.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Expected Value/Description |

|---|---|

| HOMO Energy | A negative value, indicating the energy of the most available electrons. |

| LUMO Energy | A less negative or positive value, indicating the energy of the lowest available empty orbital. |

| HOMO-LUMO Gap | A positive value, correlated with the molecule's kinetic stability. |

| Dipole Moment | A non-zero value, reflecting the polar nature of the molecule due to the N and O atoms. |

Conformational Analysis and Energy Profiles

The flexibility of the butyric acid side chain in This compound allows it to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

This analysis is typically performed by systematically rotating the rotatable bonds (e.g., C-C bonds in the side chain and the C-C bond connecting the side chain to the pyridine ring) and calculating the potential energy at each step. The results are visualized as a potential energy surface or a simpler 1D or 2D energy profile.

For This compound , key rotations would include the torsion angles around the C-C bonds of the butyric acid chain. The most stable conformer would likely be one that minimizes steric hindrance and potentially allows for favorable intramolecular interactions, such as a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen or the keto-group oxygen. Studies on other flexible carboxylic acids have shown that both syn and anti conformations of the carboxyl group are possible, with their relative stability often influenced by the solvent. nih.gov

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (degrees) | Description |

|---|---|---|---|

| Global Minimum | 0.0 | [Specific angles] | Likely a folded conformation to maximize intramolecular interactions. |

| Local Minimum 1 | > 0 | [Specific angles] | An extended conformation. |

| Local Minimum 2 | > 0 | [Specific angles] | A different folded or partially folded structure. |

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation. For This compound , the prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum. By analyzing the computed spectrum, specific peaks can be assigned to the vibrations of particular functional groups, such as the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C=N and C=C stretching modes of the pyridine ring. This aids in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts are then compared to experimental NMR data. Such a comparison can help confirm the structure of the molecule and provide insight into the electronic environment of each atom. For example, the chemical shift of the acidic proton would be highly dependent on its involvement in hydrogen bonding.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | [Calculated Value] | [Known Value] | C=O (ketone) stretch |

| IR Frequency (cm⁻¹) | [Calculated Value] | [Known Value] | O-H (acid) stretch |

| ¹H NMR Shift (ppm) | [Calculated Value] | [Known Value] | Carboxylic acid proton |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of a molecule in a condensed phase (like a solution or a crystal) over time. MD simulations model the interactions between the molecule of interest and its surrounding environment (e.g., solvent molecules). nih.gov

For This compound , MD simulations could be used to study:

Solvation: How the molecule is solvated by water or other solvents. The simulations would reveal the structure of the solvation shell and the specific hydrogen bonding patterns between the solute and solvent.

Dimerization and Aggregation: How two or more molecules of This compound interact with each other. Carboxylic acids are known to form strong hydrogen-bonded dimers. MD simulations could predict the stability and structure of such dimers in solution. rsc.orguky.edu

Crystal Packing: MD can also be used to understand the forces that govern the arrangement of molecules in a crystal lattice, complementing experimental data from X-ray crystallography. ebi.ac.uk The simulations would highlight the key intermolecular interactions, such as hydrogen bonds and π-π stacking of the pyridine rings, that stabilize the crystal structure.

The simulation would track the positions and velocities of all atoms over time, providing a dynamic picture of the intermolecular forces at play. Analysis of the simulation trajectory would yield information on properties like the radial distribution function (to see how solvent molecules are arranged) and the average number of hydrogen bonds.

Synthesis and Characterization of 4 Oxo 4 2 Pyridyl Butyric Acid Derivatives and Analogues

Design Principles for Structural Modification

The modification of 4-oxo-4-(2-pyridyl)butyric acid is guided by several key design principles, largely centered around the concept of bioisosterism and structure-activity relationship (SAR) studies. Bioisosteric replacement, a strategy to substitute one functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize physicochemical and pharmacological characteristics. For instance, the carboxylic acid moiety, a key pharmacophoric element, can be problematic due to challenges in permeability and potential metabolic liabilities like acyl-glucuronidation. Consequently, a primary design principle involves the replacement of the carboxylic acid with bioisosteres to enhance properties like metabolic stability, cell permeability, and oral bioavailability, while maintaining or improving biological activity.

Pyridine (B92270) Ring Substituted Derivatives

The synthesis of derivatives with a substituted pyridine ring offers a direct approach to modulate the properties of the core scaffold. Various synthetic protocols are available for the preparation of substituted pyridines, including condensation reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of functional groups onto the pyridine ring, there

Applications of 4 Oxo 4 2 Pyridyl Butyric Acid in Organic Synthesis and Chemical Research

Utility as a Versatile Synthetic Building Block and Intermediate

4-Oxo-4-(2-pyridyl)butyric acid is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block and a key intermediate for creating more complex chemical structures. Its structure incorporates both a carboxylic acid and a ketone, attached to a pyridine (B92270) ring. This unique combination of functional groups allows for a wide range of chemical transformations. The carboxylic acid group can readily undergo reactions such as esterification, amidation, or reduction, while the ketone functionality is susceptible to nucleophilic attack, condensation reactions, and reductions to form alcohols.

The presence of the pyridine ring further enhances its synthetic utility, influencing the reactivity of the adjacent ketone and providing a site for potential N-alkylation or metal coordination. Chemists utilize these features to introduce the pyridylbutyric acid moiety into larger molecules or to use it as a starting point for constructing heterocyclic systems. Its role as an intermediate is crucial in multi-step syntheses, where its reactive handles are exploited to build molecular complexity sequentially. Related oxo-butanoic acid derivatives are well-established as useful intermediates for further derivatization in various synthetic pathways. researchgate.net

Below are the chemical properties of this compound.

| Property | Value |

| CAS Number | 5768-27-4 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 4-oxo-4-(pyridin-2-yl)butanoic acid |

| Physical Form | Beige solid |

Table 1: Properties of this compound. Data sourced from scbt.comsigmaaldrich.com

Role in the Construction of Advanced Organic Scaffolds

The distinct structural features of this compound make it an important precursor for the construction of advanced and diverse organic scaffolds. The term "scaffold" in chemistry refers to the core structure of a molecule upon which various functional groups can be built. The ability to undergo multiple and selective reactions makes this compound an ideal starting material for generating libraries of compounds with high scaffold diversity.

For example, the keto-acid functionality can be used in cyclization reactions to form various heterocyclic rings, which are core components of many biologically active compounds. Research on related 4-oxobutenoic acids demonstrates their utility in constructing complex molecular frameworks, including pharmaceuticals and natural products, through transformations like 1,4-cyclizations and 1,4-additions. researchgate.net The development of a "build-couple-transform" strategy using a 4-oxo-2-butenamide scaffold highlights how such precursors can lead to libraries of lead-like molecules with enhanced chemical diversity. researchgate.net Similarly, this compound can serve as the foundational piece for creating novel chemical series, such as the development of potent S1P₁ receptor agonists from 4-oxo-4-(indolin-1-yl)butanoic acid derivatives. nih.gov

Research Applications in Proteomics and Analytical Chemistry

In the field of biochemical research, this compound is utilized as a tool for proteomics studies. scbt.com Proteomics, the large-scale study of proteins, often requires chemical probes to investigate protein function, interactions, and localization. The functional groups on this compound allow for its conjugation to other molecules, potentially creating probes for activity-based protein profiling (ABPP).

ABPP is a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. While direct studies on this compound are specific, the broader class of 4-oxo-β-lactams has been successfully used in ABPP to discover potent and selective inhibitors of enzymes like dipeptidyl peptidases 8 and 9 (DPP8/9), which are relevant in immunity and tumorigenesis. nih.gov This integrated approach, combining chemical proteomics with structure-guided design, has led to the development of novel inhibitors with alternative mechanisms of action. nih.gov The utility of such keto-acid structures underscores their potential as scaffolds for developing new chemical tools for proteomics and analytical chemistry.

Precursor in the Development of Novel Chemical Entities

A significant application of this compound is its role as a precursor in the discovery and development of novel chemical entities (NCEs), particularly for therapeutic use. Its structure serves as a starting point for medicinal chemists to synthesize new molecules with potential biological activity. The synthesis of new heterocyclic compounds with expected biological activity has been demonstrated using related butanoic acid derivatives. mdpi.com

For instance, the core structure can be modified to create agonists for specific receptors, as seen in the development of a novel series of S1P₁ receptor agonists based on a 4-oxo-butanoic acid scaffold for treating autoimmune diseases. nih.gov Furthermore, the pyridine and carboxylic acid motifs are present in many pharmaceuticals, and this compound provides a convenient way to incorporate these features. The related 1,2,4-oxadiazole (B8745197) heterocycle, which can be synthesized from precursors containing similar functionalities, is considered a valuable framework in drug development due to its wide spectrum of biological activities. mdpi.com This highlights the potential of this compound to be a foundational element in the synthesis of future therapeutic agents.

Emerging Research Frontiers and Future Perspectives on 4 Oxo 4 2 Pyridyl Butyric Acid

Development of Novel Catalytic and Green Synthetic Methodologies

The synthesis of pyridyl ketones, such as 4-Oxo-4-(2-pyridyl)butyric acid, is an area of active research, with a strong emphasis on developing more efficient, selective, and environmentally benign methods. Traditional approaches often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Modern synthetic chemistry is moving towards catalytic and green alternatives.

The acylation of pyridines, a key step in the synthesis of this compound, is challenging due to the electron-deficient nature of the pyridine (B92270) ring. Friedel-Crafts acylation, a common method for aromatic ketones, is generally ineffective for pyridines. However, several innovative strategies are being explored. One promising approach is the use of metalated pyridines, which can be acylated with suitable reagents. For instance, lithiated 2-chloropyridine (B119429) has been successfully acylated with benzoyl chloride in excellent yield. A similar strategy could be envisioned for the synthesis of this compound, potentially using a protected form of succinic acid as the acylating agent.

Another avenue is the development of novel catalytic systems. Pyridine derivatives themselves, such as 4-dimethylaminopyridine (B28879) (DMAP), are known to be highly effective acylation catalysts. Their catalytic activity stems from the formation of a highly reactive acylpyridinium salt intermediate. Research into more active and specialized pyridine-based catalysts is ongoing, which could lead to more efficient syntheses of compounds like this compound.

Green chemistry principles are also being applied to the synthesis of related compounds. This includes the use of greener solvents, microwave-assisted synthesis, and the development of catalytic processes that minimize waste. For example, multicomponent reactions (MCRs) are inherently green as they combine multiple reactants in a single step, reducing the number of synthetic operations and the amount of waste generated. The application of such principles to the synthesis of this compound and its derivatives is a key area for future research.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Metalated Pyridines | High reactivity, good yields. | Acylation of a metalated pyridine with a succinic acid derivative. |

| Catalytic Acylation | Use of highly active pyridine-based catalysts like DMAP. | Catalytic synthesis using a more efficient catalyst system. |

| Green Chemistry Approaches | Use of greener solvents, microwave assistance, MCRs. | Development of an environmentally friendly synthetic route. |

Exploration of Advanced Materials Science Applications

The unique combination of a pyridine ring and a carboxylic acid group in this compound makes it an attractive building block for advanced materials. The pyridine nitrogen can act as a ligand for metal ions, while the carboxylic acid can participate in hydrogen bonding or form carboxylate salts.

One significant area of application is in the development of coordination polymers and metal-organic frameworks (MOFs). Pyridine-containing ligands are widely used in the construction of these materials due to their ability to form stable complexes with a variety of metal ions. The resulting coordination polymers can exhibit a wide range of properties, including porosity, catalytic activity, and interesting magnetic or optical behavior. For example, coordination polymers based on pyridine-dicarboxylic acid linkers have been shown to be effective catalysts for Knoevenagel condensation. It is conceivable that this compound could be used to create novel coordination polymers with tailored properties for applications in gas storage, separation, or heterogeneous catalysis.

Furthermore, pyridine-containing polymers are of great interest in materials science. They can be designed to have specific functionalities, such as pH-sensitivity, and can self-assemble into highly ordered nanostructures. These materials have potential applications in drug delivery, sensors, and as templates for the synthesis of other nanomaterials. The incorporation of this compound into polymer chains could impart new properties to these materials, such as the ability to coordinate metal ions or to interact with other molecules through hydrogen bonding. For instance, pyridine-based polybenzimidazoles have been investigated for use in high-temperature polymer electrolyte membrane fuel cells.

| Material Type | Key Features | Potential Application of this compound |

| Coordination Polymers/MOFs | Porosity, catalytic activity, tunable properties. | As a linker to create novel materials for catalysis or separation. |

| Pyridine-Containing Polymers | pH-sensitivity, self-assembly, functionalizable. | As a monomer to create functional polymers for drug delivery or sensors. |

| Polybenzimidazoles | High thermal stability, proton conductivity. | As a component to enhance the properties of fuel cell membranes. |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The ketone and carboxylic acid functionalities of this compound make it an ideal candidate for integration into various MCRs.

The Passerini reaction, for example, is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. This compound could serve as both the carboxylic acid and ketone component in an intramolecular Passerini reaction, or as one of the components in an intermolecular reaction. This could lead to the synthesis of a wide variety of complex, nitrogen-containing molecules with potential biological activity.

Another important MCR is the Ugi reaction, which is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Similar t

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Oxo-4-(2-pyridyl)butyric acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ketone-containing intermediates (e.g., pyridyl ketones) are reacted with succinic acid derivatives under acidic or basic conditions. Purification often involves recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 8.5–7.0 ppm for pyridyl protons, δ 2.5–3.5 ppm for methylene groups) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and carboxylic acid (O–H) at ~2500–3300 cm⁻¹.

- NMR : H NMR identifies pyridyl aromatic protons and α/β protons to the carbonyl. C NMR distinguishes the ketone (~200 ppm) and carboxylic acid (~175 ppm) carbons.

- LC-MS : ESI-MS in negative mode detects the molecular ion [M-H]⁻ (calc. for CHNO: 178.05 Da).

- Melting Point : Reported range 129–130°C (deviations suggest impurities) .

Advanced Research Questions

Q. How does the position of the pyridyl substituent (2- vs. 3-) influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The 2-pyridyl isomer exhibits distinct electronic and steric effects compared to the 3-pyridyl analog. Computational studies (DFT) show differences in charge distribution at the ketone group, affecting nucleophilic attack efficiency. For instance, 2-pyridyl derivatives may show lower reactivity in Schiff base formation due to steric hindrance. Experimental validation involves comparative kinetic studies using benzylamine as a nucleophile, monitored by UV-Vis spectroscopy at 300 nm .

Q. What analytical challenges arise in quantifying this compound in metabolic pathways, and how can contradictions in data be resolved?

- Methodological Answer :

- Challenge : Co-elution with structurally similar metabolites (e.g., 4-oxo-4-(3-pyridyl)butyric acid) in LC-MS.

- Resolution : Use high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer (mass error <2 ppm) or derivatization with dansyl chloride to enhance chromatographic separation.

- Data Contradictions : Discrepancies in enzymatic activity (e.g., CYP450-mediated oxidation rates) may stem from differences in in vitro models (microsomes vs. hepatocytes). Standardize assays using recombinant enzymes (e.g., CYP2E1) and validate with isotopically labeled internal standards (e.g., C-4-Oxo-4-(2-pyridyl)butyric acid) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Carboxylic acid groups may protonate at low pH, reducing solubility and increasing precipitation.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated stability studies (40–60°C) reveal Arrhenius kinetics for shelf-life prediction.

- Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation products under UVA/UVB exposure .

Methodological Considerations for Experimental Design

Q. What strategies are effective in improving the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalysis : Employ Lewis acids (e.g., ZnCl) to enhance ketone formation.

- Protection/Deprotection : Use tert-butyl esters for the carboxylic acid to prevent side reactions.

- Workflow Optimization : Design a one-pot synthesis to minimize intermediate isolation. Monitor reaction progress via inline IR spectroscopy .

Q. How can researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyridyl or carboxyl groups to isolate critical moieties.

- Mechanistic Studies : Perform RNA-seq or proteomics to identify target pathways (e.g., HDAC inhibition for anticancer activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.